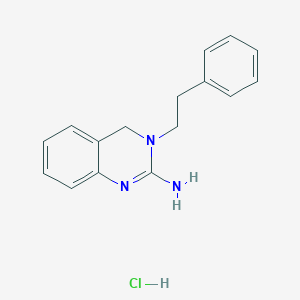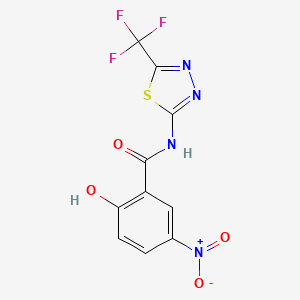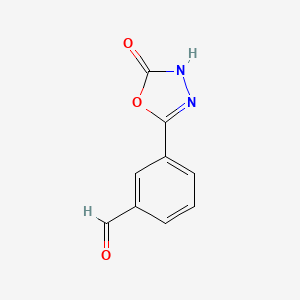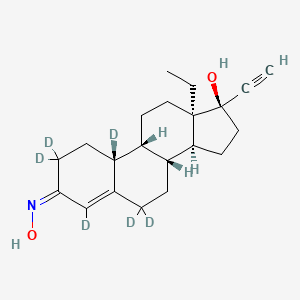
3-Iodo-1,5-dimethylindazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1,5-dimethylindazol-6-amine is a chemical compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,5-dimethylindazol-6-amine typically involves the iodination of 1,5-dimethylindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired iodinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1,5-dimethylindazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,5-dimethylindazole.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: 1,5-Dimethylindazole.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a scaffold for developing anticancer agents, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in cancer.
Biology: It has been studied for its role in modulating biological pathways and its potential as a biochemical probe.
Material Science: The unique electronic properties of the indazole scaffold make it a candidate for developing organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1,5-dimethylindazol-6-amine involves its interaction with specific molecular targets, such as IDO1. By inhibiting IDO1, the compound can modulate the immune response, potentially enhancing the body’s ability to fight cancer cells. The inhibition of IDO1 leads to the suppression of tryptophan catabolism, which in turn affects the tumor microenvironment and immune cell function .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethylindazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,5-dimethylindazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-Chloro-1,5-dimethylindazole: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
3-Iodo-1,5-dimethylindazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and its potential as a pharmacophore in medicinal chemistry. The iodine atom also contributes to the compound’s electronic properties, making it suitable for applications in material science.
Propiedades
Fórmula molecular |
C9H10IN3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
3-iodo-1,5-dimethylindazol-6-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-6-8(4-7(5)11)13(2)12-9(6)10/h3-4H,11H2,1-2H3 |
Clave InChI |
RHKDYKUERNXRSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)N(N=C2I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)


![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)




![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
